(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate
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Overview
Description
(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate is a complex organic compound that features a benzothiazole ring fused with a fluorophenylsulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly involving the aromatic amine group.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
Reduction: Reduction reactions can target the sulfonamido group, converting it into corresponding amines under specific conditions.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids.
Reduction: Hydrogen gas, metal catalysts.
Major Products
Oxidation: Formation of sulfonic acids or quaternary ammonium cations.
Substitution: Various substituted benzothiazole derivatives.
Reduction: Corresponding amines from sulfonamido groups.
Scientific Research Applications
(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate has diverse applications in scientific research:
Chemistry: Used in the synthesis of novel benzothiazole derivatives with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. Additionally, it can interact with cellular membranes, affecting cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Fluorophenylsulfonamides: Compounds such as 2-fluorobenzenesulfonamide exhibit similar functional groups.
Uniqueness
(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate stands out due to its unique combination of a benzothiazole ring and a fluorophenylsulfonamido group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl (2S)-2-[(2-fluorophenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-11(20-26(22,23)15-9-5-2-6-12(15)18)17(21)24-10-16-19-13-7-3-4-8-14(13)25-16/h2-9,11,20H,10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAQORAESAZXAA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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